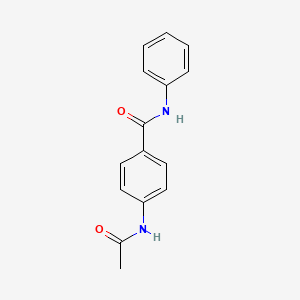

4-(acetylamino)-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(acetylamino)-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 254.105527694 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

Development of Synthetic Pathways : Research into synthetic opioids like U-47700, a structural isomer of AH-7921, has highlighted the importance of compounds related to 4-(acetylamino)-N-phenylbenzamide. These studies have provided insights into the synthesis of compounds with improved analgesic properties and reduced side effects, demonstrating the compound's role in the development of new synthetic methodologies (Elliott, Brandt, & Smith, 2016).

Chemical Reactivity and Modification : Investigations into the bioactivation of certain compounds to form DNA-DNA interstrand crosslinking species have utilized derivatives of this compound. These studies reveal the compound's potential in understanding chemical reactivity and modification for therapeutic purposes (Knox, Friedlos, Marchbank, & Roberts, 1991).

Pharmacological and Therapeutic Applications

Histone Deacetylase Inhibition : Research on N-acylhydrazone derivatives as histone deacetylase (HDAC) inhibitors designed from trichostatin A structures has shown significant implications for cancer therapy. Compounds derived from this compound have demonstrated potential as HDAC 6/8 dual inhibitors, highlighting their role in the development of novel molecular therapies (Rodrigues et al., 2016).

Neuroprotective Effects : Studies on compounds like sodium 4-phenylbutyrate, related to this compound, have revealed neuroprotective effects in models of cerebral ischemia. These findings underscore the potential therapeutic applications of related compounds in treating neurological conditions (Qi et al., 2004).

Biochemical Studies and Molecular Interaction

- Binding Characteristics and Molecular Docking : The binding characteristics of thiadiazole derivatives to human serum albumin have been explored, providing insights into the pharmacokinetic mechanisms of drugs. Such studies involving derivatives of this compound contribute to our understanding of molecular interactions and drug delivery mechanisms (Karthikeyan et al., 2017).

Wirkmechanismus

Target of Action

4-Acetamido-N-phenylbenzamide, also known as 4-(acetylamino)-N-phenylbenzamide or Oprea1_184914, primarily targets non-receptor tyrosine kinases . These kinases, including Fes, Syk, and the myeloid Src-family members Fgr, Hck, and Lyn, have been implicated in Acute Myelogenous Leukemia (AML) oncogenic signaling .

Mode of Action

The compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .

Biochemical Pathways

The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to the suppression of AML cell growth

Result of Action

The compound’s action results in the potent suppression of AML cell growth in vitro and in vivo . This effect is independent of Flt3 mutational status , suggesting that the compound could be effective against a broad range of AML cases.

Eigenschaften

IUPAC Name |

4-acetamido-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPSOBFEENCHED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]methanone](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![(NE)-N-[(3-bromo-4-phenylmethoxyphenyl)methylidene]hydroxylamine](/img/structure/B5544207.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)